

DPG-Free Rubber Compositions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylguanidine*

Cat. No.: B1679371

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rubber industry is actively seeking alternatives to N,N'-**diphenylguanidine** (DPG) as a secondary accelerator in vulcanization processes due to health and environmental concerns related to the formation of aniline. This guide provides a comprehensive comparison of the performance of DPG-free rubber compositions with traditional DPG-containing compounds, supported by experimental data. We will delve into the curing characteristics, mechanical properties, and dynamic performance of rubber formulations utilizing alternative accelerators such as Di-o-tolylguanidine (DOTG), Dithiophosphates (DTP), and other proprietary solutions.

Performance Data Summary

The following tables summarize the quantitative performance data of various DPG-free alternatives compared to a control compound containing DPG. The data has been compiled from multiple studies and is presented here for comparative analysis. It is important to note that the specific rubber formulation (e.g., natural rubber or styrene-butadiene rubber) and the presence of other additives can influence the performance of the accelerators.

Curing Characteristics

The curing characteristics of rubber compounds are crucial for processability and the final properties of the vulcanizate. Key parameters include scorch time (ts2), which indicates the processing safety, and the optimum cure time (t90), which is the time to reach 90% of the maximum torque.

Table 1: Curing Characteristics of DPG and DPG-Free Accelerator Systems in Natural Rubber (NR)

Accelerator System	Scorch Time (ts ₂ , min)	Optimum Cure Time (t ₉₀ , min)	Cure Rate Index (CRI, min ⁻¹)
DPG (Control)	3.5	12.5	11.1
DOTG	4.2	13.0	11.4
DTP	3.1	10.8	13.0

Source: Compiled from multiple research papers. Formulation: Natural Rubber (NR), Carbon Black, Sulfur, Primary Accelerator (MBTS).

Table 2: Curing Characteristics of DPG and DPG-Free Accelerator Systems in Styrene-Butadiene Rubber (SBR) with Silica Filler

Accelerator System	Scorch Time (ts ₂ , min)	Optimum Cure Time (t ₉₀ , min)	Maximum Torque (MH, dNm)	Minimum Torque (ML, dNm)
DPG (Control)	2.8	15.2	18.5	2.1
DOTG	3.4	16.1	18.2	2.0
DTP	2.5	13.8	19.1	2.2

Source: Compiled from multiple research papers. Formulation: Styrene-Butadiene Rubber (SBR), Silica, Silane Coupling Agent, Sulfur, Primary Accelerator (CBS).

Mechanical Properties

The mechanical properties of the vulcanized rubber are critical for its end-use application. These properties include tensile strength, modulus, elongation at break, hardness, and tear strength.

Table 3: Mechanical Properties of NR Vulcanizates with DPG and DPG-Free Accelerators

Accelerator System	Tensile Strength (MPa)	Modulus at 300% (MPa)	Elongation at Break (%)	Hardness (Shore A)	Tear Strength (kN/m)
DPG (Control)	22.5	12.8	580	65	48
DOTG	22.1	13.2	560	66	47
DTP	23.2	13.5	590	67	50

Source: Compiled from multiple research papers. Formulation: Natural Rubber (NR), Carbon Black, Sulfur, Primary Accelerator (MBTS).

Table 4: Mechanical Properties of SBR/Silica Vulcanizates with DPG and DPG-Free Accelerators

Accelerator System	Tensile Strength (MPa)	Modulus at 300% (MPa)	Elongation at Break (%)	Hardness (Shore A)
DPG (Control)	18.2	10.5	450	70
DOTG	17.9	10.8	440	71
DTP	18.8	11.2	460	72

Source: Compiled from multiple research papers. Formulation: Styrene-Butadiene Rubber (SBR), Silica, Silane Coupling Agent, Sulfur, Primary Accelerator (CBS).

Dynamic Properties and Aging Resistance

Dynamic properties are important for applications involving cyclic loading, such as tires. Aging resistance indicates the durability of the rubber over time when exposed to heat and oxygen.

Table 5: Compression Set and Aging Properties of NR Vulcanizates

Accelerator System	Compression Set (24h @ 70°C, %)	Change in Tensile Strength after Aging (%)	Change in Elongation at Break after Aging (%)
DPG (Control)	25	-15	-25
DOTG	23	-13	-22
DTP	20	-10	-18

Source: Compiled from multiple research papers. Formulation: Natural Rubber (NR), Carbon Black, Sulfur, Primary Accelerator (MBTS). Aging conditions: 72 hours at 100°C.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.

Curing Characteristics

- Method: A Moving Die Rheometer (MDR) was used to determine the curing characteristics of the rubber compounds.
- Procedure: A sample of the uncured rubber compound is placed in a sealed, heated cavity. A rotor within the cavity oscillates at a specified frequency and amplitude. The torque required to oscillate the rotor is measured as a function of time.
- Parameters Measured:
 - Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.
 - Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound.
 - Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

- Optimum Cure Time (t90): The time taken to reach 90% of the maximum torque.

Tensile Properties

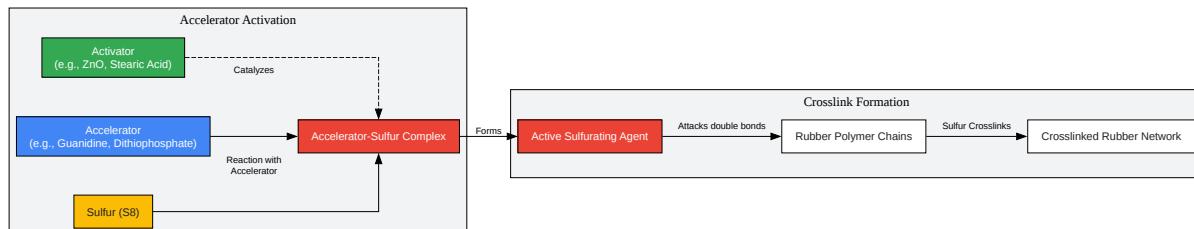
- Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[1][2][3][4][5][6]
- Procedure: Dumbbell-shaped specimens are cut from cured rubber sheets.[3][5] The specimens are then placed in the grips of a tensile testing machine and stretched at a constant rate until they break.[3][4][5][6]
- Parameters Measured:
 - Tensile Strength: The maximum stress applied to the specimen at the point of rupture.[1][2][4]
 - Modulus: The stress required to produce a specific elongation (e.g., 100%, 300%).[2]
 - Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[2][4]

Hardness

- Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[7][8][9][10][11]
- Procedure: A durometer, a specialized instrument with a spring-loaded indenter, is pressed against the surface of the rubber specimen.[7][8][10] The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100.[7][8] The Shore A scale is commonly used for soft to medium-hard rubbers.[8]
- Specimen Thickness: A minimum thickness of 6 mm is required.[10]

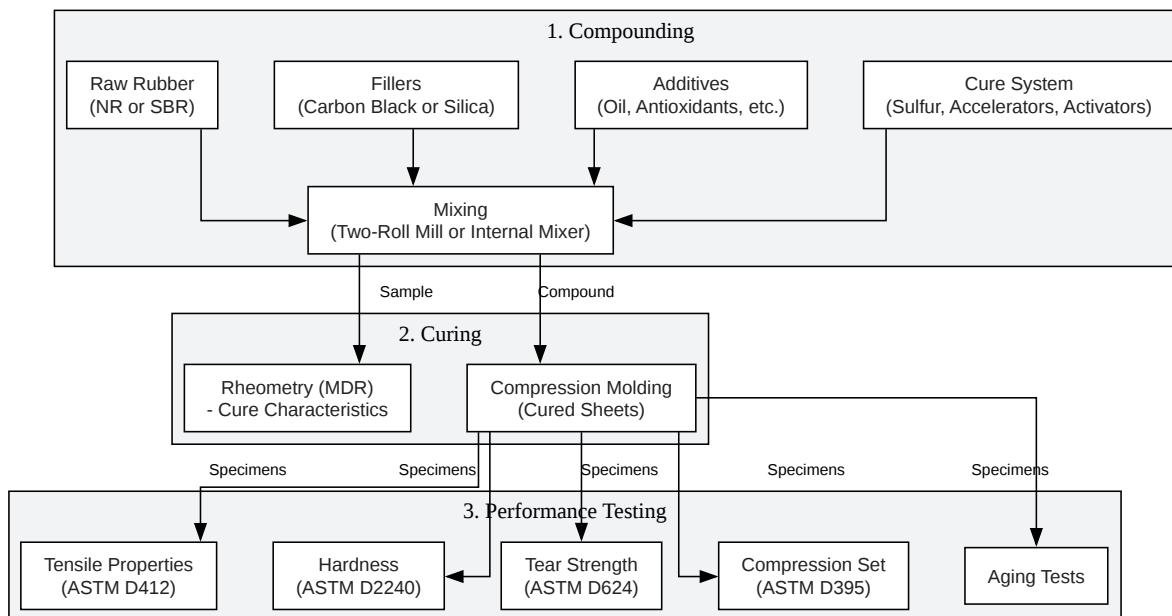
Tear Strength

- Standard: ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[1][12][13][14][15][16]


- Procedure: A test specimen of a specific shape (e.g., crescent, angle, or trouser) is nicked to initiate a tear.[13][14] The specimen is then pulled apart in a tensile testing machine, and the force required to propagate the tear is measured.[13][14][15]
- Significance: This test measures the resistance of the rubber to the growth of a cut or nick when under tension.[12][13][14][16]

Compression Set

- Standard: ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.[1][17][18][19][20]
- Procedure: A cylindrical rubber specimen is compressed to a specified percentage of its original height and held at a constant temperature for a set period.[1][18][20] The force is then removed, and the specimen is allowed to recover for a specified time.[1][18] The permanent deformation is measured.[1][19]
- Calculation: Compression set is expressed as a percentage of the original deflection. A lower percentage indicates better elastic recovery.[1][19]


Vulcanization Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized vulcanization process and a typical experimental workflow for assessing rubber composition performance.

[Click to download full resolution via product page](#)

Generalized Accelerated Sulfur Vulcanization Pathway

[Click to download full resolution via product page](#)

Experimental Workflow for Rubber Compound Assessment

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. coirubber.com [coirubber.com]
- 2. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]

- 3. kindsnail.com [kindsnail.com]
- 4. testresources.net [testresources.net]
- 5. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 6. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 7. zwickroell.com [zwickroell.com]
- 8. Shore Hardness ASTM D2240 [intertek.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. Rubber Durometer Measurement [blairrubber.com]
- 11. plantech.com [plantech.com]
- 12. store.astm.org [store.astm.org]
- 13. testresources.net [testresources.net]
- 14. mts.com [mts.com]
- 15. img42.gkzhan.com [img42.gkzhan.com]
- 16. micomlab.com [micomlab.com]
- 17. store.astm.org [store.astm.org]
- 18. tatechco.com.vn [tatechco.com.vn]
- 19. ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set - The ANSI Blog [blog.ansi.org]
- 20. universalgripco.com [universalgripco.com]
- To cite this document: BenchChem. [DPG-Free Rubber Compositions: A Comparative Performance Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679371#assessing-the-performance-of-dpg-free-rubber-compositions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com